molecular formula C25H21ClN2O2S B11562585 Benzyl {[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Benzyl {[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Cat. No.: B11562585
M. Wt: 449.0 g/mol
InChI Key: XDJIPEQCEZPUCS-UHFFFAOYSA-N
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Description

BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, a cyano group, and a chlorophenyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 4-chlorobenzaldehyde with cyanoacetic acid to form the corresponding cyano compound. This intermediate is then reacted with tetrahydroquinoline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry .

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly its role in inhibiting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

What sets BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in various fields .

Properties

Molecular Formula

C25H21ClN2O2S

Molecular Weight

449.0 g/mol

IUPAC Name

benzyl 2-[[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C25H21ClN2O2S/c26-19-12-10-18(11-13-19)24-20-8-4-5-9-22(20)28-25(21(24)14-27)31-16-23(29)30-15-17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15-16H2

InChI Key

XDJIPEQCEZPUCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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